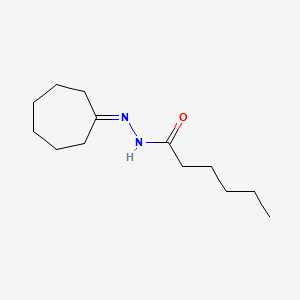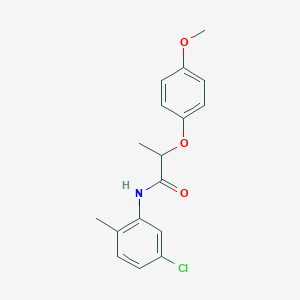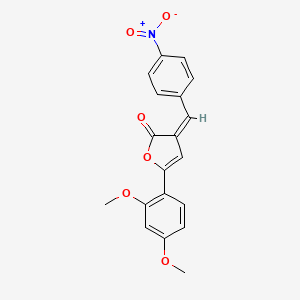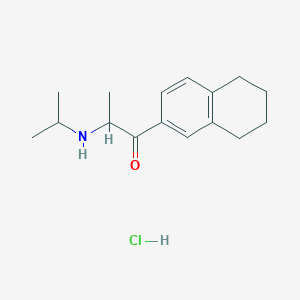
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine, also known as DPNB, is a synthetic compound that has gained attention in scientific research due to its potential use as a biological tool. DPNB is a derivative of the well-known photoactivatable compound, 4,5-dimethoxy-2-nitrobenzyl (DMNB), which is often used in the study of protein function and dynamics. In
科学研究应用
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been primarily used in the study of protein function and dynamics. Specifically, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be used to label proteins with a photoactivatable group, allowing for precise spatial and temporal control of protein activity. This technique is commonly referred to as photocaging, and it has been used to investigate a wide range of biological processes, including ion channel function, neurotransmitter release, and cell signaling pathways.
作用机制
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine is a photoactivatable compound, meaning that it can be activated by light of a specific wavelength. Upon activation, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine releases a highly reactive species known as a nitrene, which can covalently modify nearby biomolecules. The precise mechanism of nitrene transfer is still under investigation, but it is believed that the nitrene can react with a variety of functional groups, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been shown to be biologically inert in the absence of light activation. However, upon activation, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can modify nearby biomolecules, leading to changes in protein function and activity. The specific effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine will depend on the protein or biomolecule being studied, as well as the location and timing of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine activation.
实验室实验的优点和局限性
The primary advantage of using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine in lab experiments is the ability to precisely control protein activity using light. This technique allows for the investigation of biological processes with high spatial and temporal resolution. Additionally, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be used to study a wide range of biomolecules, including proteins, lipids, and nucleic acids.
One limitation of using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine is the need for specialized equipment to activate the compound with light. Additionally, the covalent modification of biomolecules by (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be irreversible, making it difficult to study the effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine over long periods of time. Finally, the specific effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine will depend on the protein or biomolecule being studied, and it may not be suitable for all experimental systems.
未来方向
There are several areas of future research that could be explored using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine. One potential direction is the development of new photoactivatable compounds that can be activated by longer wavelengths of light, allowing for deeper tissue penetration. Additionally, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine could be used in combination with other experimental techniques, such as optogenetics, to study complex biological processes. Finally, the precise mechanism of nitrene transfer by (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine could be further investigated using computational methods, allowing for a more detailed understanding of the reaction pathway.
合成方法
The synthesis of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine involves the reaction of DMNB with 3,4-difluoroaniline in the presence of a base. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The purity of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-10-3-4-11(16)12(17)6-10/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZCXNKITXTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)



